

What is the chemical structure of d-Ala-Gln

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	d-Ala-Gln		
Cat. No.:	B196035		Get Quote

Abstract

D-Alanyl-L-glutamine (**d-Ala-GIn**) is a dipeptide composed of the amino acids D-alanine and L-glutamine. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis methodologies, and its role in biological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Chemical Structure and Properties

D-Alanyl-L-glutamine is a dipeptide with the D-enantiomer of alanine linked to the L-enantiomer of glutamine via a peptide bond.

Chemical Identity

Property	Value	Source
IUPAC Name	5-amino-2-(2- aminopropanamido)-5- oxopentanoic acid	[1]
CAS Number	205252-36-4	[1][2][3][4]
Molecular Formula	C8H15N3O4	[1][2]
Molecular Weight	217.23 g/mol	[1]
SMILES	OC(INVALID-LINK N)=O">C@@HCCC(N)=O)=O	[3]



Physicochemical Properties of the Related L-Alanyl-L-Glutamine

While specific experimental data for D-Alanyl-L-Glutamine is limited, the properties of its diastereomer, L-Alanyl-L-Glutamine, provide valuable insights. L-Alanyl-L-Glutamine is noted for its high solubility and stability in aqueous solutions compared to L-glutamine alone, making it a preferred choice for supplementation in clinical and research settings.[5]

Property	Value	Source
Solubility in Water	~586 g/L at room temperature	[5]
Appearance	White to off-white powder	[6]

Synthesis of Alanyl-Glutamine Dipeptides

The synthesis of alanyl-glutamine dipeptides, including D-Alanyl-L-glutamine, can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of protecting groups to prevent unwanted side reactions and racemization.

Chemical Synthesis

A general approach to the chemical synthesis of alanyl-glutamine involves the following steps:

- Protection of Amino Groups: The amino group of the N-terminal amino acid (alanine) is protected, for example, with a carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) group.
- Activation of the Carboxyl Group: The carboxyl group of the protected alanine is activated to facilitate the formation of the peptide bond. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) or by converting it to an active ester.[7]
- Peptide Bond Formation: The activated protected alanine is reacted with glutamine (with its carboxyl group potentially protected as an ester) to form the protected dipeptide.
- Deprotection: The protecting groups are removed to yield the final dipeptide.[8]



One patented method for the preparation of L-Alanyl-L-glutamine involves reacting D- α -chloropropionyl chloride with L-glutamine in a toluene-water solution with an inorganic base to control the pH. The resulting N(2)-D- α -chloropropionyl-L-glutamine is then treated with ammonia to yield L-Alanyl-L-glutamine.[7] It is plausible that a similar strategy could be adapted to synthesize D-Alanyl-L-glutamine by using the appropriate stereoisomers of the starting materials.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. L-amino acid α-ligase (Lal) from Bacillus subtilis has been shown to catalyze the formation of various dipeptides from unprotected amino acids in an ATP-dependent manner.[9] This enzyme is highly specific and does not react with D-amino acids, thus preventing the formation of undesired diastereomers like D-alanyl-glutamine when L-alanyl-L-glutamine is the target product.[9] A metabolically engineered Escherichia coli strain expressing this ligase has been developed for the fermentative production of L-Alanyl-L-glutamine.[9]

Biological Activity and Signaling Pathways

The biological effects of alanyl-glutamine are primarily attributed to its role as a stable source of glutamine, which is a crucial nutrient for rapidly dividing cells, including enterocytes and immune cells.[10]

mTOR Signaling Pathway

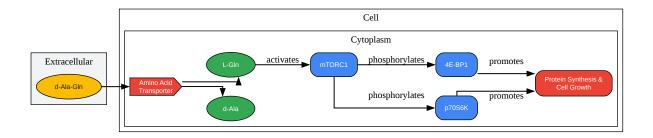
Glutamine and its dipeptide forms, such as alanyl-glutamine, are known to play a significant role in the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[11][12] [13] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTOR pathway by alanyl-glutamine involves the following key steps:

- Cellular Uptake: Alanyl-glutamine is transported into the cell.
- Hydrolysis: The dipeptide is hydrolyzed to release free L-glutamine and D-alanine.



- mTORC1 Activation: Intracellular glutamine, in concert with other amino acids like leucine, activates the mTORC1 complex.[6][14]
- Downstream Signaling: Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[11][13]



Click to download full resolution via product page

Activation of the mTOR signaling pathway by **d-Ala-Gln**.

Other Biological Effects

- Gut Health: Alanyl-glutamine supplementation has been shown to protect the gastrointestinal tract by reducing bacterial translocation and improving gut barrier function.[5]
- Anti-inflammatory and Antioxidant Effects: Studies have indicated that alanyl-glutamine can alleviate oxidative stress and inhibit inflammation.[15] In a model of lipopolysaccharideinduced liver injury, alanyl-glutamine treatment reduced levels of inflammatory cytokines and suppressed oxidative stress.[15]
- Immune Modulation: As a precursor to glutamine, d-Ala-Gln can support immune cell function, as glutamine is a key fuel for lymphocytes and macrophages.[10]

Experimental Protocols



In Vivo Study of L-Alanyl-L-Glutamine in Diabetic Rats

This protocol is adapted from a study investigating the effects of L-glutamine and L-alanyl-L-glutamine in diabetic Wistar rats.[16]

- Animals: Male Wistar rats.
- Induction of Diabetes: A single intravenous injection of streptozotocin (60 mg/kg body mass) in citrate buffer (pH 4.5).
- Treatment Groups:
 - Control (non-diabetic) + Saline
 - Diabetic + Saline
 - Control + L-Alanyl-L-Glutamine (400 mg/kg)
 - Diabetic + L-Alanyl-L-Glutamine (400 mg/kg)
- Administration: Oral gavage daily for 30 days.
- Parameters Measured: Body mass, food and water intake, urine volume, blood glucose, and fructosamine levels. At the end of the study, tissues such as the jejunum can be collected for morphophysiological and immunohistochemical analysis.[16]

In Vivo Study of L-Alanyl-L-Glutamine during Hydration Stress in Endurance Exercise

This protocol is based on a study examining the efficacy of acute L-alanyl-L-glutamine ingestion during exercise.[17]

- Subjects: Physically active males.
- Protocol:
 - Baseline Measurement: Subjects report in a euhydrated state for baseline blood draw and a maximal exercise test.



- Dehydration: In subsequent trials, subjects dehydrate to -2.5% of their baseline body mass.
- Rehydration: Subjects rehydrate to -1.5% of their baseline body mass with either water (placebo) or different doses of L-alanyl-L-glutamine (e.g., 0.05 g/kg and 0.2 g/kg).
- Exercise Protocol: Subjects exercise on a cycle ergometer at a workload eliciting 75% of their VO2 max until exhaustion.
- Blood Sampling: Blood is drawn at baseline, after dehydration, after rehydration, and immediately post-exercise.
- Analytes: Plasma glutamine, electrolytes, hormones (aldosterone, vasopressin), and markers of inflammation (C-reactive protein, IL-6), oxidative stress, and muscle damage (creatine kinase).[17]

Conclusion

D-Alanyl-L-glutamine is a specific diastereomer of the more commonly studied L-Alanyl-L-glutamine. Its chemical structure is well-defined, and while specific data on its physicochemical properties and biological activity are less abundant than for its L,L-counterpart, its role as a stable glutamine source suggests significant potential in research and therapeutic applications. The involvement of alanyl-glutamine in key cellular signaling pathways like mTOR highlights its importance in cellular metabolism and growth. Further research is warranted to fully elucidate the unique biological effects of the D-Ala-L-Gln diastereomer.

Chemical structure of D-Alanyl-L-Glutamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. veeprho.com [veeprho.com]

Foundational & Exploratory





- 2. alentris.org [alentris.org]
- 3. D-Alanyl-L-glutamine : Venkatasai Life Sciences [venkatasailifesciences.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Alanyl-glutamine Wikipedia [en.wikipedia.org]
- 6. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101463075A Preparation of N(2)-L-alanyl-L-glutamine Google Patents [patents.google.com]
- 8. US7163917B2 Synthesis method of alanylglutamine Google Patents [patents.google.com]
- 9. Fermentative Production of I-Alanyl-I-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing I-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats PMC [pmc.ncbi.nlm.nih.gov]
- 17. Examination of the efficacy of acute L-alanyl-L-glutamine ingestion during hydration stress in endurance exercise - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of d-Ala-Gln]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196035#what-is-the-chemical-structure-of-d-ala-gln]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com